3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features an Fmoc group attached to the amino functionality, a branched isopropyl (propan-2-yl) substituent at the β-carbon, and a carboxylic acid terminus. This compound is a chiral building block used in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBZIFNOWTQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Cl Method
Procedure :
- Dissolve 3-amino-2-(propan-2-yl)butanoic acid (1 eq) in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate (2.5 eq) and cool to 0°C.
- Slowly add Fmoc-Cl (1.2 eq) and stir for 6–8 h at room temperature.
- Acidify with 1 M HCl and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Optimization Insights
Fmoc-OSu Active Ester Method
Procedure :
- React Fmoc-OSu (1.1 eq) with the amino acid in anhydrous DMF.
- Add N,N-diisopropylethylamine (DIEA, 2 eq) and stir for 12 h at RT.
- Quench with water and extract with dichloromethane.
- Purify by reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Advantages :
- Higher functional group tolerance (yield: 80–85%).
- Reduced side products from chloroformate hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination + Fmoc-Cl | Strecker Synthesis + Fmoc-OSu |
|---|---|---|
| Total Yield (%) | 30–35 | 32–38 |
| Purity (%) | 95–98 | 90–93 |
| Scalability | Moderate (gram scale) | Limited (milligram scale) |
| Cost Efficiency | $$ | $$$ |
| Stereochemical Control | Racemic | Racemic |
Critical Considerations :
- The reductive amination route is preferred for large-scale synthesis due to lower reagent costs.
- Fmoc-OSu offers superior yields but requires expensive reagents and HPLC purification.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- Melting Point : 158–160°C (decomposition observed above 160°C).
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various derivatives of alanine, each with different functional groups that can be used in further chemical synthesis .
Scientific Research Applications
Structure
The compound features a fluorenylmethoxycarbonyl group, which is critical for its reactivity and functionality in various chemical reactions.
Peptide Synthesis
One of the primary applications of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid is in peptide synthesis. The Fmoc group serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Easily removed with base; stable | Requires careful handling |
| Boc | Stable under acidic conditions | Difficult to remove under basic conditions |
| Cbz | Mild conditions for removal | Less stable than Fmoc |
Drug Development
The compound is also explored in drug development, particularly as a building block for bioactive peptides. Its ability to enhance solubility and stability makes it an attractive candidate for pharmaceutical formulations.
Case Study: Anticancer Peptides
Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit improved anticancer activity. For instance, a study on a series of Fmoc-protected peptides showed enhanced binding affinity to cancer cell receptors, leading to increased cytotoxic effects on tumor cells .
Bioconjugation Techniques
This compound is utilized in bioconjugation techniques, where it can be linked to biomolecules such as antibodies or enzymes. This application is crucial in creating targeted drug delivery systems.
Table 2: Applications of Bioconjugation
| Bioconjugate Type | Application | Example |
|---|---|---|
| Antibody-drug conjugates | Targeted cancer therapy | Trastuzumab emtansine |
| Enzyme conjugates | Diagnostic assays | Horseradish peroxidase conjugates |
| Peptide conjugates | Vaccine development | Peptide-based vaccines |
Research Tools
In research settings, this compound serves as a valuable tool for studying protein interactions and dynamics due to its fluorescent properties when incorporated into peptides.
Case Study: Protein Interaction Studies
A study utilized Fmoc-protected peptides to investigate protein-protein interactions within cellular environments, revealing insights into signaling pathways that could be targeted for therapeutic interventions .
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide chain is synthesized, the Fmoc group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Molecular formula inferred from structural analogs. †Calculated based on formula.
Key Comparative Insights
Steric and Electronic Effects: The target compound’s isopropyl group introduces significant steric bulk compared to phenyl or fluorophenyl substituents in analogs (e.g., ). This may influence coupling efficiency in peptide synthesis or binding affinity in receptor-ligand interactions.
Optical Purity: Analogs such as (S)-3-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid hydrochloride exhibit measurable optical activity ([α]D = +2.3), confirming enantiomeric purity critical for chiral drug development . The target compound’s stereochemistry remains uncharacterized in the available data.
Synthetic Utility: Compounds with tertiary amines (e.g., piperidin-1-yl in ) or sulfonamide groups (e.g., ) demonstrate versatility in generating unnatural amino acids for antimicrobial or antiviral agents. The isopropyl group in the target compound may offer similar flexibility for hydrophobic interactions in drug design.
Stability and Storage :
- Most Fmoc-protected analogs (e.g., ) require storage at -20°C to prevent Fmoc group hydrolysis, a common limitation shared with the target compound.
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid, often referred to as Fmoc-amino acid, is a derivative of amino acids that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 345.4 g/mol. The structure features a fluorenyl group that enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₄ |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, targeting key enzymes involved in fatty acid biosynthesis, such as InhA .
- Anti-inflammatory Effects : The Fmoc group may enhance the compound's ability to inhibit pro-inflammatory mediators like IL-6 and PGE₂, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that Fmoc derivatives can interfere with cancer cell proliferation by modulating signaling pathways .
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds similar to this structure have been identified as inhibitors of various enzymes critical for cellular metabolism and pathogen survival.
- Receptor Modulation : The lipophilic nature of the fluorenyl group may facilitate binding to membrane receptors, altering their activity and downstream signaling pathways.
Study 1: Inhibition of Mycobacterium tuberculosis
A series of fluorenyl derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited strong inhibitory effects on the InhA enzyme, essential for bacterial cell wall synthesis, demonstrating potential as new anti-tuberculosis agents .
Study 2: Anti-inflammatory Activity
In vitro studies assessed the impact of various Fmoc derivatives on IL-6 production in human cell lines. Notably, some compounds showed significant inhibition at low concentrations, indicating their potential utility in managing inflammatory conditions .
Q & A
Q. What are the primary research applications of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid, and how is its Fmoc group utilized?
This compound is predominantly used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections . Its branched isopropyl moiety may influence peptide conformational stability or solubility during synthesis.
Q. What methods are recommended for synthesizing and purifying this compound with high yield and purity?
- Synthesis : Employ Fmoc-protection via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., water/dioxane) under alkaline conditions (pH 8–9) to ensure efficient coupling to the amino group .
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks and absence of side products (e.g., truncated sequences or diastereomers) .
Q. How does the steric hindrance from the isopropyl group affect coupling efficiency in peptide synthesis?
The isopropyl group at the β-position introduces steric constraints, potentially slowing coupling reactions. To mitigate this:
- Use activating agents like HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reactivity.
- Extend coupling times (2–4 hours) and employ double couplings for residues following bulky groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Utilize SHELXL for small-molecule refinement to analyze X-ray diffraction data. Key steps include:
- Assigning anisotropic displacement parameters for non-hydrogen atoms.
- Validating chirality via Flack parameter analysis, critical for confirming the (R/S)-configuration of the isopropyl group .
- Cross-validate with DFT-optimized molecular geometries to reconcile discrepancies between experimental and computational bond lengths/angles .
Q. What experimental strategies address contradictions in NMR and mass spectrometry data for this compound?
- NMR : For overlapping signals (e.g., isopropyl methyl groups), employ 2D techniques (HSQC, COSY) to resolve scalar couplings. Use deuterated DMSO-d₆ to stabilize labile protons.
- MS : For unexpected adducts (e.g., sodium or potassium), perform ionization in negative mode or add ammonium formate to suppress metal ion interference .
Q. How can reaction conditions be optimized to minimize racemization during Fmoc deprotection?
- Temperature : Maintain deprotection at 0–4°C using chilled piperidine/DMF to reduce β-elimination side reactions.
- Time : Limit exposure to base (2 × 5-minute treatments) to prevent epimerization, particularly for sterically hindered residues .
Q. What mechanistic insights explain its potential bioactivity in pharmacological studies?
Derivatives of this compound have been investigated as HIV-1 entry inhibitors targeting gp41 fusion proteins. The isopropyl group may enhance hydrophobic interactions with viral envelope proteins, while the Fmoc group stabilizes the compound against enzymatic degradation. Assays like surface plasmon resonance (SPR) or fluorescence polarization can quantify binding affinity to viral targets .
Methodological Considerations
Q. How to analyze its interactions with biological macromolecules using biophysical techniques?
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to proteins like serum albumin.
- Circular Dichroism (CD) : Monitor conformational changes in peptides upon incorporation of this residue .
Q. What strategies improve solubility for in vivo applications without compromising stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
